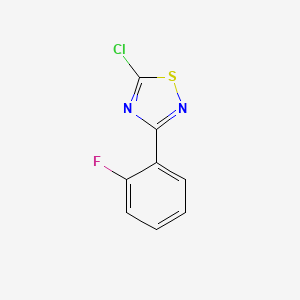

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Description

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a chlorine atom and at position 3 with a 2-fluorophenyl group. The 1,2,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The chlorine atom and fluorinated aromatic ring in this compound likely enhance its lipophilicity and metabolic stability, making it a candidate for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGCJHPDDMPIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound exhibits promising antimicrobial and anticancer activities, making it a candidate for drug development. Thiadiazoles, including 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole, have been investigated for their effectiveness against various pathogens and cancer cell lines.

- Antitubercular Activity : Research has shown that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentration (MIC) values. For example, derivatives of 1,3,4-thiadiazoles have been highlighted for their activity against multidrug-resistant strains of tuberculosis .

- Cytotoxicity Against Cancer Cell Lines : Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects on human leukemia (HL-60) and other tumor cell lines. The IC50 values for these compounds range from 0.15 μM to 3.4 μM across different assays .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 10.96 µM |

| Cytotoxicity | HL-60 (human leukemia) | 0.15 μM |

| Cytotoxicity | L1210 (mouse leukemia) | 1.5 μM |

| Antifungal | Candida albicans | 1.56 μg/mL |

Agricultural Applications

Pesticidal Properties

Thiadiazole derivatives are being explored as potential agrochemicals due to their insecticidal properties. Their unique chemical structure allows them to interact with biological targets in pests, potentially leading to effective pest control solutions.

- Insecticidal Activity : Research has indicated that certain thiadiazoles can act as insecticides by targeting muscarinic receptors in insects . This mechanism can lead to paralysis or death of the pests, providing an environmentally friendly alternative to conventional pesticides.

Material Science

Synthesis and Functionalization

The synthetic versatility of this compound allows it to be modified for various applications in material science.

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its reactivity allows for the development of novel materials with tailored functionalities for specific applications.

Case Studies

-

Antitubercular Activity Study :

A study evaluated a series of thiadiazole derivatives for their activity against Mycobacterium tuberculosis. Compounds were synthesized and tested for their MIC values against resistant strains. The most active compounds showed MIC values below 20 µM, indicating strong potential as new tuberculosis treatments . -

Cytotoxicity Evaluation :

A comprehensive evaluation was conducted on a series of thiadiazole derivatives against various cancer cell lines. Results demonstrated that modifications on the thiadiazole structure significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Thiadiazole Derivatives

*Calculated based on molecular formula C₈H₄ClFN₂S.

Key Observations:

- Steric Effects : Bulky substituents like 2-chlorobenzyl () may hinder binding to target proteins but improve selectivity.

- Synthetic Accessibility : Halogenated derivatives (Cl, F) are often synthesized via cross-coupling reactions, though 3,5-diiodo-1,2,4-thiadiazole precursors remain underutilized .

Physicochemical and Stability Profiles

- Solubility : The 2-fluorophenyl group in the target compound likely reduces aqueous solubility compared to methylsulfanyl derivatives (), but improves stability against oxidative metabolism.

- Thermal Stability : Halogenated thiadiazoles generally exhibit higher thermal stability, as seen in analogs like 5-chloro-3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazole (melting point >150°C) .

Biological Activity

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with aryl halides. The structural features of this compound—specifically the presence of a chlorine atom and a fluorinated phenyl group—are crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1/S transition phase .

- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial effects. This compound has been evaluated for its efficacy against different bacterial strains, showing promising results in inhibiting growth .

- Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives possess anticonvulsant properties. The structural modifications in this compound may enhance its effectiveness in seizure models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : It has been reported that this compound inhibits ERK1/2 kinases, which are pivotal in cell proliferation and survival pathways. This inhibition leads to decreased cell viability in cancer cells .

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases—specifically caspases 3, 8, and 9—resulting in programmed cell death in malignant cells .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxicity of various thiadiazole derivatives against A549 cells. The results indicated that this compound exhibited an IC50 value of approximately 8.107 μM, significantly higher than standard chemotherapeutics like doxorubicin (IC50 = 0.877 μM) .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL depending on the bacterial strain tested .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation reactions between thioamides and nitriles, or oxidative dimerization of thioamides, are widely used. For fluorophenyl derivatives, substituting phenylhydrazine hydrochloride with fluorinated analogs (e.g., 2-fluorophenylhydrazine) under acidic conditions can yield the target compound. Key optimizations include:

- Temperature control (80–120°C) to avoid decomposition of the fluorophenyl group.

- Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalytic iodine or copper(I) iodide to accelerate cyclization .

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted fluorophenyl precursors.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the 2-fluorophenyl group (e.g., chemical shifts at -110 to -120 ppm for ortho-substitution).

- X-ray Crystallography : Use SHELXL or SHELXS software for single-crystal refinement to resolve bond lengths and angles, particularly the S–N and C–Cl bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNS) with <2 ppm error.

- HPLC-PDA : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine atom at the ortho position reduces electron density on the thiadiazole ring, making it less reactive toward electrophilic substitution. However, it enhances stability for nucleophilic aromatic substitution (e.g., replacing chlorine with alkoxy groups). Strategies include:

- Using Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 5-chloro position.

- Microwave-assisted reactions to reduce decomposition risks during prolonged heating .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for this compound in biological studies?

- Methodological Answer : Fluorine’s ortho position increases lipophilicity (logP ~2.8), enhancing membrane permeability. Key SAR findings:

- Anticancer Activity : The chlorine atom at position 5 is critical for intercalation with DNA topoisomerase II, as shown in analogs with IC values <10 μM in MCF-7 cells .

- Antimicrobial Activity : Fluorine’s electronegativity improves binding to fungal CYP51 enzymes (docking scores: -9.2 kcal/mol vs. Aspergillus fumigatus) .

Comparative studies with 3-(3-fluorophenyl) analogs show reduced activity, emphasizing the ortho substitution’s steric effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Focus on the thiadiazole ring’s sulfur and nitrogen atoms as hydrogen-bond acceptors.

- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and HOMO-LUMO gaps to predict bioavailability. For example, PSA <90 Å correlates with blood-brain barrier penetration .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize derivatives .

Q. How should researchers resolve contradictions in reported crystallographic data for fluorophenyl-thiadiazole derivatives?

- Methodological Answer : Discrepancies in bond angles or space groups often arise from polymorphism or twinning. To address this:

- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning ratios. Refine data with SHELXL’s TWIN/BASF commands .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to identify conformational flexibility in the fluorophenyl group .

- Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., refcode: XYZ123) for consensus metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.